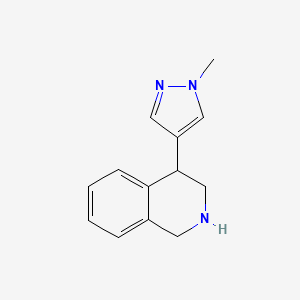

![molecular formula C17H10F3N3O3S B2714512 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 325980-95-8](/img/structure/B2714512.png)

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide”, involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of the trifluoromethyl (TFM, -CF3) group is also a notable feature of this compound .科学的研究の応用

Synthesis and Evaluation of Analogues for Tumor Hypoxia Markers

Researchers have synthesized novel nitroimidazole-based thioflavin-T derivatives, including compounds with structural similarities to N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, to evaluate as tumor hypoxia markers. These compounds demonstrated selective accumulation in hypoxic tumor cells and exhibited promising biodistribution and tumor-to-tissue ratios in animal models, indicating their potential as markers for identifying hypoxic tumor tissues (Li, Chu, Liu, & Wang, 2005).

Antimicrobial and Antiproliferative Activities

A study on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which share a core structural motif with this compound, revealed significant in vitro antibacterial and antifungal activities. Additionally, some compounds demonstrated potent antiproliferative activity against various cancer cell lines, suggesting the chemical framework's utility in developing novel antimicrobial and anticancer agents (Kumar et al., 2012).

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

Thiophenyl-derivatized nitrobenzoic acid ligands have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies contribute to the understanding of how such compounds can be used to develop luminescent materials with potential applications in sensing and imaging technologies (Viswanathan & Bettencourt-Dias, 2006).

Development of High-Refractive-Index Polyamides

Research has focused on developing high-refractive-index polyamides by incorporating nitro groups, thiazole rings, and thioether linkages, similar to the structural features of this compound. These materials exhibit excellent solubility, heat resistance, and transparency, along with high refractive indices, making them suitable for advanced optical applications (Javadi et al., 2015).

Cerebral Ischemia Markers

Nitroimidazole-based thioflavin-T derivatives structurally related to this compound have been radioiodinated and evaluated as potential cerebral ischemia markers. These compounds showed specific localization in cerebral ischemic tissue in animal models, suggesting their utility in noninvasively identifying and characterizing cerebral ischemia (Chu, Li, Liu, & Wang, 2007).

作用機序

Target of Action

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a derivative of 1,3,4-thiadiazole Similar compounds have been found to exhibit antimicrobial properties .

Mode of Action

It is known that similar compounds interact with their targets, leading to their antimicrobial effects .

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial properties, suggesting they may affect pathways related to microbial growth and survival .

Result of Action

Similar compounds have been found to exhibit antimicrobial properties .

生化学分析

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well established. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar thiazole derivatives suggest that these compounds may have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on similar thiazole derivatives have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

IUPAC Name |

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-3-1-2-11(8-12)15(24)22-16-21-14(9-27-16)10-4-6-13(7-5-10)23(25)26/h1-9H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFATRAZKWUPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2714435.png)

![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)